molecular formula C5H6O2S B13095641 Glutaric thioanhydride CAS No. 168280-79-3

Glutaric thioanhydride

Cat. No.: B13095641
CAS No.: 168280-79-3
M. Wt: 130.17 g/mol
InChI Key: NBBVRYZBMOUJLR-UHFFFAOYSA-N
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Description

Dihydro-2H-thiopyran-2,6(3H)-dione is an organosulfur compound with a unique structure that includes a six-membered ring containing a sulfur atom and two carbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Dihydro-2H-thiopyran-2,6(3H)-dione can be synthesized through several methods. One common approach involves the cyclization of 1,4-dithiols with appropriate carbonyl compounds under acidic conditions. The reaction typically proceeds via the formation of a thioacetal intermediate, which then undergoes cyclization to form the thiopyran ring.

Industrial Production Methods

In an industrial setting, the production of dihydro-2H-thiopyran-2,6(3H)-dione may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as Lewis acids, can enhance the reaction rate and yield. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Dihydro-2H-thiopyran-2,6(3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction of the carbonyl groups can yield the corresponding diols.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Diols.

    Substitution: Various substituted thiopyran derivatives.

Scientific Research Applications

Dihydro-2H-thiopyran-2,6(3H)-dione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of sulfur-containing heterocycles.

    Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific enzymes or receptors.

    Industry: It is utilized in the synthesis of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of dihydro-2H-thiopyran-2,6(3H)-dione and its derivatives often involves interaction with biological macromolecules, such as proteins or nucleic acids. The sulfur atom in the thiopyran ring can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the compound’s ability to undergo redox reactions can influence cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

    Dihydro-2H-pyran: A similar compound with an oxygen atom in place of sulfur.

    Tetrahydrothiopyran: A fully saturated analog of dihydro-2H-thiopyran-2,6(3H)-dione.

    Thiopyran: The parent compound without the carbonyl groups.

Uniqueness

Dihydro-2H-thiopyran-2,6(3H)-dione is unique due to the presence of both sulfur and carbonyl groups in its structure, which imparts distinct chemical reactivity and potential biological activity. Its ability to participate in diverse chemical reactions and form various derivatives makes it a valuable compound in research and industrial applications.

Biological Activity

Glutaric thioanhydride, a derivative of glutaric acid, has garnered attention in biochemical research due to its unique structural properties and biological implications. This article explores the biological activity of this compound, focusing on its metabolic pathways, toxicological effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a thioanhydride functional group, which enhances its reactivity compared to glutaric acid. The molecular formula for this compound is C₅H₈O₄S, and its structure can be represented as follows:

Glutaric Thioanhydride C5H8O4S\text{this compound }\quad \text{C}_5\text{H}_8\text{O}_4\text{S}

This compound is derived from glutaric acid through the formation of a thioanhydride bond, which can significantly influence its biological interactions.

Metabolism and Toxicity

This compound is metabolized in the body similarly to glutaric acid. Elevated levels of glutaric acid are associated with several metabolic disorders, including glutaric aciduria type I (GA1), which results from a deficiency in the enzyme glutaryl-CoA dehydrogenase. This condition leads to the accumulation of toxic metabolites, including glutaric acid and 3-hydroxyglutaric acid, causing neurological damage and other systemic effects .

Table 1: Key Metabolites Associated with Glutaric Aciduria Type I

MetaboliteRole in MetabolismToxicity Level
Glutaric AcidIntermediate in amino acid metabolismHigh
3-Hydroxyglutaric AcidByproduct of lysine metabolismHigh
Glutaryl-CoAPrecursor for energy productionModerate

The accumulation of these metabolites can inhibit key transport processes in neuronal cells, leading to reduced activity of the tricarboxylic acid (TCA) cycle and subsequent neuronal injury .

Research indicates that this compound may interfere with mitochondrial functions, particularly affecting the transport of dicarboxylates across cellular membranes. This disruption can lead to impaired energy metabolism and increased oxidative stress within cells. The compound's reactivity allows it to form adducts with various biomolecules, potentially altering their function and leading to cytotoxic effects.

Case Studies

Several studies have investigated the biological implications of this compound and its analogs:

  • Neurotoxicity Assessment : A study demonstrated that exposure to elevated levels of glutaric acid derivatives resulted in significant neurotoxic effects in cultured neuronal cells. The mechanisms were attributed to disrupted mitochondrial function and impaired synaptic transmission .
  • Metabolic Profiling : In patients with GA1, metabolic profiling revealed elevated levels of both glutaric acid and its thioanhydride form. These findings suggest that monitoring these metabolites could provide insights into disease progression and therapeutic efficacy .
  • Therapeutic Potential : Some research has explored the potential use of this compound as a biomarker for metabolic disorders. Its unique chemical properties may allow for targeted interventions in conditions characterized by dysregulated metabolism .

Properties

CAS No.

168280-79-3

Molecular Formula

C5H6O2S

Molecular Weight

130.17 g/mol

IUPAC Name

thiane-2,6-dione

InChI

InChI=1S/C5H6O2S/c6-4-2-1-3-5(7)8-4/h1-3H2

InChI Key

NBBVRYZBMOUJLR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)SC(=O)C1

Origin of Product

United States

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